3-butoxy-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide

Description

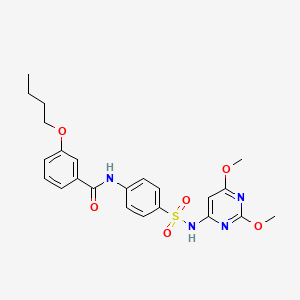

3-butoxy-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide (CAS: 457651-89-7) is a sulfonamide derivative with the molecular formula C23H26N4O6S and molecular weight 486.54 g/mol . Its structure comprises:

- A benzamide core substituted with a 3-butoxy group.

- A sulfamoylphenyl group linked to a 2,6-dimethoxypyrimidin-4-yl moiety.

The 2,6-dimethoxy pyrimidine and butoxy substituents likely enhance solubility and target specificity .

Properties

IUPAC Name |

3-butoxy-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O6S/c1-4-5-13-33-18-8-6-7-16(14-18)22(28)24-17-9-11-19(12-10-17)34(29,30)27-20-15-21(31-2)26-23(25-20)32-3/h6-12,14-15H,4-5,13H2,1-3H3,(H,24,28)(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJPLGVHEIWRLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC(=NC(=N3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-butoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonamide derivative. The final step involves the coupling of this intermediate with 2,6-dimethoxypyrimidine under appropriate conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-butoxy-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and inflammatory disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Fluorinated and Chlorinated Benzamide Derivatives

Compounds 5f , 5g , 5h , and 5i () share the N-(4-sulfamoylphenyl)benzamide scaffold but differ in substituents:

- 5f : 4-Fluoro substitution on benzamide.

- 5g : 3-Fluoro substitution.

- 5h : 2-Fluoro substitution.

- 5i : 4-Chloro substitution.

Key Observations :

Oxadiazole-Linked Sulfamoylbenzamides

Compounds LMM5 and LMM11 () feature a 1,3,4-oxadiazole ring conjugated to the benzamide-sulfamoyl core:

- LMM5 : Includes a 4-methoxyphenylmethyl group.

- LMM11 : Substituted with a furan-2-yl group.

| Property | Target Compound | LMM5 | LMM11 |

|---|---|---|---|

| Solubility | Not reported | DMSO + Pluronic F-127 | DMSO + Pluronic F-127 |

| Structural Motif | Pyrimidine | Oxadiazole | Oxadiazole + furan |

Key Observations :

- The target compound’s dimethoxypyrimidine group may confer distinct hydrogen-bonding interactions compared to oxadiazole-based analogs.

Enamino-Benzamide Derivatives

Compounds 3a–g () incorporate an enamino linker between the benzamide and sulfamoylphenyl groups, with substitutions like methoxy, methyl, and halogens:

| Property | Target Compound | 3a–g |

|---|---|---|

| Core Structure | Direct linkage | Enamino linker |

| Synthesis Method | Not reported | Conventional (acetic acid/sodium acetate) |

Key Observations :

Critical Analysis of Structural and Functional Divergence

Substituent Effects :

- The 3-butoxy group in the target compound likely enhances membrane permeability due to increased hydrophobicity, whereas halogenated analogs (5f–5i) prioritize polar interactions .

- Dimethoxypyrimidine vs. oxadiazole : Pyrimidine’s aromaticity and hydrogen-bonding capacity may improve target selectivity over oxadiazole’s metabolic instability .

Synthetic Accessibility :

- Compounds 5f–5i and 3a–g employ conventional synthesis routes (e.g., acetic acid-mediated condensation), but the target compound’s synthetic pathway remains undocumented in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.